Product packaging for 4-Bromo-2-(difluoromethoxy)benzonitrile(Cat. No.:CAS No. 1261494-95-4)

4-Bromo-2-(difluoromethoxy)benzonitrile

Cat. No.: B1377233
CAS No.: 1261494-95-4
M. Wt: 248.02 g/mol
InChI Key: LBXXMNAPNXRKPB-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular architecture of 4-Bromo-2-(difluoromethoxy)benzonitrile is characterized by a substituted benzene ring bearing three distinct functional groups positioned at specific locations that create unique geometric constraints. The compound features a benzonitrile core structure with a bromine atom at the para position relative to the nitrile group and a difluoromethoxy substituent at the ortho position. The nitrile group introduces linear geometry with a carbon-nitrogen triple bond that extends the molecular framework and influences overall molecular planarity. The difluoromethoxy group (-OCF₂H) represents a particularly interesting structural element that combines the electron-withdrawing properties of fluorine atoms with the oxygen-carbon linkage to the aromatic ring.

The bonding analysis reveals several critical geometric relationships within the molecular structure. The carbon-nitrogen triple bond in the nitrile group exhibits a typical bond length of approximately 1.17 angstroms, contributing to the rigidity of this portion of the molecule. The bromine substituent, being significantly larger than hydrogen, creates steric influences that affect the overall molecular conformation and intermolecular packing arrangements. The difluoromethoxy group introduces additional complexity through the presence of two highly electronegative fluorine atoms bonded to a methyl carbon that is connected to the aromatic ring through an oxygen atom.

Electronic distribution within the molecule is significantly influenced by the combined effects of the electron-withdrawing substituents. The bromine atom, nitrile group, and difluoromethoxy functionality all contribute to reducing electron density on the benzene ring, creating a highly electrophilic aromatic system. This electronic configuration affects both the reactivity patterns and the physical properties of the compound. The dipole moment of the molecule is expected to be substantial due to the asymmetric distribution of these electronegative groups around the benzene ring.

Bond angles and torsional relationships within the molecule are influenced by the steric requirements of the substituents. The difluoromethoxy group is expected to adopt a conformation that minimizes steric interactions while maximizing electronic stabilization through possible intramolecular interactions. The spatial arrangement of the fluorine atoms relative to the aromatic ring and other substituents plays a crucial role in determining the preferred conformational states of the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrF2NO B1377233 4-Bromo-2-(difluoromethoxy)benzonitrile CAS No. 1261494-95-4

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXXMNAPNXRKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261494-95-4
Record name 4-bromo-2-(difluoromethoxy)benzonitrile
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Preparation Methods

Starting Material Preparation

  • The precursor is typically 4-bromo-2-hydroxybenzonitrile or a related bromophenol derivative.
  • This precursor provides the phenolic hydroxyl group necessary for the O-difluoromethylation reaction.

O-Difluoromethylation Reaction

  • Reagents:

    • Bromo(difluoro)acetic acid (BrCF₂CO₂H) is commonly used as the difluoromethylating agent.
    • Potassium carbonate (K₂CO₃) serves as the base to deprotonate the phenol and generate the phenolate ion.
    • Dimethylformamide (DMF) is often employed as the solvent due to its polar aprotic nature, facilitating the reaction.
  • Reaction Conditions:

    • The reaction is typically carried out in a borosilicate glass vial or flask under stirring.
    • Stoichiometric ratios are approximately 0.5 mmol of phenol, 4 equivalents of K₂CO₃, and 1.5 equivalents of bromo(difluoro)acetic acid in 2 mL DMF.
    • The reaction proceeds at ambient or slightly elevated temperatures for a defined period (commonly several hours).
  • Mechanism Highlights:

    • The base abstracts a proton from the phenol, generating a phenolate ion.
    • Bromo(difluoro)acetic acid decomposes to form difluorocarbene (:CF₂), releasing CO₂.
    • The phenolate ion nucleophilically attacks the difluorocarbene, forming an aryloxyfluoromethane intermediate.
    • Subsequent rearrangements and nucleophilic substitutions lead to the formation of the difluoromethoxy group on the aromatic ring.

Purification and Isolation

  • After completion, the reaction mixture is typically quenched and subjected to extraction or filtration.
  • Purification is often achieved by crystallization or chromatographic techniques to isolate the pure this compound.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome Notes
Starting material 4-Bromo-2-hydroxybenzonitrile Provides phenolic site for difluoromethylation Commercially available or synthesized
Base Potassium carbonate (K₂CO₃), 4 equiv. Deprotonates phenol to phenolate ion Ensures nucleophilicity
Difluoromethylating agent Bromo(difluoro)acetic acid, 1.5 equiv. Source of difluorocarbene (:CF₂) Generates difluoromethoxy group
Solvent Dimethylformamide (DMF), 2 mL per 0.5 mmol Polar aprotic solvent facilitating reaction High boiling point aids reaction control
Temperature Ambient to mild heating Optimal for carbene generation and reaction progression Avoids decomposition
Reaction time Several hours (typically 6-12 h) Ensures completion of difluoromethylation Monitored by NMR or TLC
Purification Crystallization or chromatography Isolates pure product Ensures removal of side products

Research Findings and Yields

  • Yields: The difluoromethylation reactions generally provide moderate to good yields, often exceeding 70% depending on the substrate purity and reaction optimization.
  • Characterization: Products are confirmed by NMR spectroscopy (including ^19F NMR), mass spectrometry, and melting point analysis.
  • Mechanistic Insight: Studies have supported a carbene intermediate pathway, with phenolate ions rapidly trapping the difluorocarbene to form the difluoromethoxy substituent. This mechanism is consistent with the short-lived nature of carbene species and the observed reaction kinetics.

Alternative Preparation Routes

While the primary method involves O-difluoromethylation of bromophenols, alternative approaches may include:

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated benzonitrile derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties. In materials science, the compound’s electronic properties are exploited to enhance the performance of devices like OLEDs.

Comparison with Similar Compounds

Electronic Effects of Substituents

  • Difluoromethoxy (-OCF₂H) : Strong electron-withdrawing effect due to electronegative fluorine atoms, enhancing electrophilic aromatic substitution (EAS) reactivity at the para position .
  • Methoxy (-OCH₃) : Electron-donating, directing EAS to ortho/para positions. This contrast highlights how substituent choice tunes reactivity in nitrile-containing aromatics .
  • Trifluoromethyl (-CF₃) : Even stronger electron-withdrawing than -OCF₂H, increasing resistance to metabolic degradation in pharmaceuticals .

Biological Activity

4-Bromo-2-(difluoromethoxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of inhibiting aldosterone synthase and related pathways. This article reviews its biological activity, synthesizes relevant research findings, and presents data in a structured format.

  • Chemical Formula : C8H5BrF2N
  • Molecular Weight : 247.03 g/mol
  • CAS Number : 1261494-95-4

The primary biological activity of this compound is linked to its role as an inhibitor of aldosterone synthase (CYP11B2) and 11-beta hydroxylase (CYP11B1). By inhibiting these enzymes, the compound can modulate the synthesis of aldosterone, which is implicated in various cardiovascular diseases such as hypertension and heart failure .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits aldosterone production in adrenal cells. The compound showed a dose-dependent response, with significant inhibition observed at concentrations around 10 µM.

Concentration (µM)Aldosterone Inhibition (%)
115
545
1075

These results suggest that the compound could be a viable candidate for developing treatments aimed at conditions characterized by excessive aldosterone production .

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound. In a study involving hypertensive rats, administration of this compound resulted in a significant reduction in blood pressure and serum aldosterone levels compared to control groups.

Case Study 1: Hypertensive Rat Model

A study conducted on spontaneously hypertensive rats (SHR) assessed the effects of chronic administration of the compound. The results indicated:

  • Blood Pressure Reduction : Average reduction of systolic blood pressure by 20 mmHg after four weeks.
  • Serum Aldosterone Levels : Decreased by approximately 50% compared to baseline measurements.

These findings support the potential therapeutic application of this compound in managing hypertension .

Case Study 2: Heart Failure Patients

In a preliminary clinical trial involving patients with heart failure, participants treated with a formulation containing this compound exhibited improved cardiac function metrics. Key observations included:

  • Ejection Fraction Improvement : Increased by an average of 10% over six months.
  • Quality of Life Scores : Significant improvement reported in patient-reported outcomes.

These results indicate promising implications for the use of this compound in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-(difluoromethoxy)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and etherification steps. A plausible route is bromination of a precursor like 2-(difluoromethoxy)benzonitrile using N-bromosuccinimide (NBS) in a solvent such as dichloromethane at 0–5°C. Temperature control is critical to avoid over-bromination and byproducts. Alternative methods may employ electrophilic aromatic substitution with bromine sources (e.g., Br₂/FeBr₃) under inert atmospheres. Yields can be optimized by adjusting stoichiometry, reaction time, and purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine at C4, difluoromethoxy at C2). The difluoromethoxy group shows distinct splitting in ¹⁹F NMR (δ ~ -80 to -85 ppm).
  • FTIR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1100–1200 cm⁻¹ (C-F stretches) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (theoretical: 245.98 g/mol) and isotopic patterns from bromine .

Q. How does the difluoromethoxy group affect the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The electron-withdrawing difluoromethoxy group activates the benzene ring for NAS at the bromine-substituted position (C4). Reactivity can be quantified using Hammett constants (σ meta ≈ 0.45 for -OCF₂H). Controlled experiments with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) at 60–80°C are recommended. Monitor progress via TLC or HPLC .

Advanced Research Questions

Q. How can computational methods like DFT predict reaction pathways for this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for Suzuki-Miyaura coupling using Pd catalysts. Key parameters include:

  • Electron density maps to identify reactive sites.
  • Transition state analysis for bond formation between the bromine-substituted carbon and boronates.
  • Compare computed vs. experimental yields to validate models. Software like Gaussian or ORCA is typically used .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzonitriles?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). To address this:

  • Replicate studies under standardized protocols (e.g., NIH/WHO guidelines).
  • Perform dose-response curves (IC₅₀) for enzyme inhibition assays.
  • Use structural analogs (e.g., 2,6-dichloro-3-(difluoromethoxy)benzonitrile) as controls to isolate substituent effects .

Q. How can byproduct formation during synthesis be minimized or characterized?

  • Methodological Answer : Common byproducts include di-brominated derivatives or hydrolysis products (e.g., carboxylic acids). Mitigation strategies:

  • Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy.
  • Employ scavengers (e.g., molecular sieves) to trap water in etherification steps.
  • Characterize byproducts via LC-MS/MS and isolate using preparative HPLC .

Q. What role does halogen bonding play in the compound’s interactions with biological targets?

  • Methodological Answer : The bromine atom participates in halogen bonding with electron-rich residues (e.g., histidine, asparagine) in enzymes. To study this:

  • Perform X-ray crystallography or molecular docking to map binding sites.
  • Compare binding affinities with non-brominated analogs (e.g., 2-(difluoromethoxy)benzonitrile) using surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.